
2,2',3,4',5-Pentachlorobiphenyl
Vue d'ensemble
Description
2,2’,3,4’,5-Pentachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), which are synthetic organic compounds with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .
Mécanisme D'action
Target of Action
The primary target of 2,2’,3,4’,5-Pentachlorobiphenyl (PCB118) is the thyroid cell line-5 (FRTL-5) . It interacts with the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play a crucial role in thyroid cell function and regulation .
Mode of Action
PCB118 interacts with its targets in a concentration-dependent manner . It increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins or mRNA . This interaction results in a decrease in NIS protein and mRNA levels . The overexpression of FoxO3a reduces NIS promoter activity .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . This pathway is crucial for thyroid cell function. The increase in p-Akt and p-FoxO3a levels leads to a decrease in NIS levels . This effect can be decreased by the dominant-negative Akt (DN-Akt) plasmid, enhanced by the constitutively active Akt (CA-Akt) plasmid, and blocked by FoxO3a siRNA .
Result of Action
The interaction of PCB118 with its targets leads to thyroid cell dysfunction . Higher concentrations of PCB118 can inhibit cell viability in a concentration- and time-dependent manner . It also induces mitochondria-dependent apoptosis mediated by AhR/Cyp1a1 in mouse germ cells .
Action Environment
PCBs, including PCB118, are environmental organic pollutants widely used in industry . They are found in air, soil, mammals, and marine animals . Environmental factors such as the presence of these pollutants can influence the action, efficacy, and stability of PCB118 .
Analyse Biochimique
Biochemical Properties
2,2’,3,4’,5-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This compound interacts with enzymes like cytochrome P450 monooxygenases, which hydroxylate it to form metabolites like 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl . These interactions are crucial for its metabolism and detoxification in biological systems.
Cellular Effects
2,2’,3,4’,5-Pentachlorobiphenyl has profound effects on various cell types and cellular processes. It influences cell function by activating the expression of multiple xenobiotic metabolizing enzymes, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to cause thyroid dysfunction by affecting the Akt/FoxO3a/NIS signaling pathway in thyroid cells .
Molecular Mechanism
At the molecular level, 2,2’,3,4’,5-Pentachlorobiphenyl exerts its effects through ligand-activated transcriptional activation. It binds to the XRE promoter region of genes it activates, leading to the expression of phase I and II xenobiotic metabolizing enzymes . This compound also mediates biochemical and toxic effects by interacting with halogenated aromatic hydrocarbons and playing a role in cell-cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4’,5-Pentachlorobiphenyl change over time. Studies have shown that chronic exposure to this compound can lead to long-term effects on cellular function, such as increased implantation failures and defective uterine morphology in mice . The stability and degradation of this compound are crucial factors in understanding its long-term impact.
Dosage Effects in Animal Models
The effects of 2,2’,3,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. Low doses have been shown to decrease serum levels of thyroid hormones, while higher doses can cause thyroidal ultrastructure lesions and promote autophagy in thyroid cells . These dose-dependent effects highlight the compound’s potential toxicity at higher concentrations.
Metabolic Pathways
2,2’,3,4’,5-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes hydroxylate the compound to form metabolites like 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl, which can further influence metabolic flux and metabolite levels . The metabolic fate of this compound is crucial for understanding its toxicity and persistence in biological systems.
Transport and Distribution
Within cells and tissues, 2,2’,3,4’,5-Pentachlorobiphenyl is transported and distributed through various mechanisms. It is known to accumulate in adipose tissue, liver, and serum, with its distribution influenced by its high lipophilicity and stability . The compound’s transport and distribution are essential for understanding its bioaccumulation and potential health risks.
Subcellular Localization
The subcellular localization of 2,2’,3,4’,5-Pentachlorobiphenyl affects its activity and function. This compound is primarily found in cellular membranes, where it can interact with membrane-bound enzymes and proteins . Its localization is influenced by its chemical properties and interactions with cellular components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’,3,4’,5-Pentachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the addition of chlorine to biphenyl under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective chlorination of the biphenyl molecule .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,2’,3,4’,5-Pentachlorobiphenyl, involved the chlorination of biphenyl in the presence of a catalyst. The process was designed to produce mixtures of different PCB congeners, which were then separated and purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,4’,5-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroxylated derivatives.
Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically occur under specific conditions, such as controlled temperature and pH .
Major Products
The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and substituted biphenyls with various functional groups .
Applications De Recherche Scientifique
2,2’,3,4’,5-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its scientific research applications include:
Environmental Studies: It is used as a model compound to study the environmental persistence and bioaccumulation of PCBs.
Toxicology: It is used to investigate the toxic effects of PCBs on various organisms, including humans.
Analytical Chemistry: It is used as a standard in the development and validation of analytical methods for detecting PCBs in environmental samples
Comparaison Avec Des Composés Similaires
2,2’,3,4’,5-Pentachlorobiphenyl is unique among PCBs due to its specific chlorine substitution pattern, which affects its chemical properties and biological activity. Similar compounds include:
2,2’,4,4’,5-Pentachlorobiphenyl: Another pentachlorinated biphenyl with different chlorine substitution, leading to different toxicological properties.
2,2’,3,4,4’,5’-Hexachlorobiphenyl: A hexachlorinated biphenyl with additional chlorine atoms, resulting in increased persistence and toxicity
Propriétés
IUPAC Name |
1,2,5-trichloro-3-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-8(10(15)4-6)9-3-7(14)5-11(16)12(9)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOAMBOBSWRMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074196 | |
| Record name | 2,2',3,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-07-0 | |
| Record name | 2,2′,3,4′,5-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4',5-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',5-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Y9KD49DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


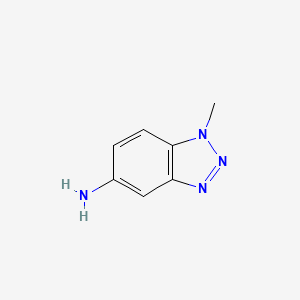

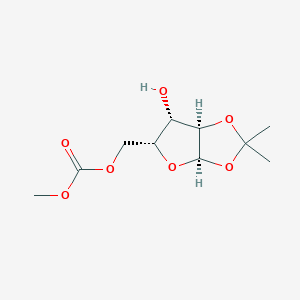
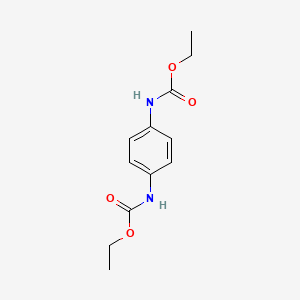

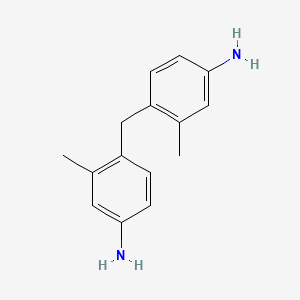
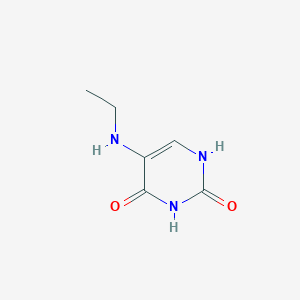
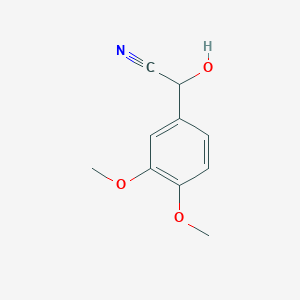
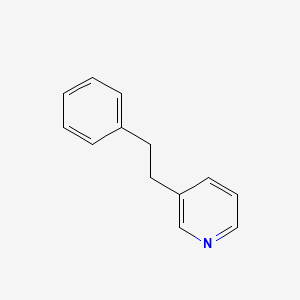
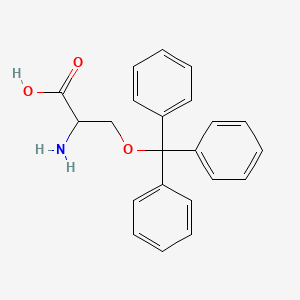
![3-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B1594459.png)



